molecular formula C12H16O2 B7905959 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol CAS No. 721968-64-5

1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol

Cat. No.: B7905959
CAS No.: 721968-64-5
M. Wt: 192.25 g/mol
InChI Key: MPVBGDFOYKSRDO-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol is an organic compound with a unique structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol typically involves the reduction of 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanedione. This reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of the corresponding diketone. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanedione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of this compound derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanedione.

    Reduction: Various this compound derivatives.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(5,6,7,8-Tetrahydro-2-naphthalenyl)ethanol: Similar structure but with a single hydroxyl group.

    1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanone: Contains a ketone group instead of hydroxyl groups.

    1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine: Contains an amine group instead of hydroxyl groups.

Uniqueness

1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol is unique due to the presence of two hydroxyl groups, which allows for a wider range of chemical reactions and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and various research fields.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12-14H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVBGDFOYKSRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220884
Record name 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721968-64-5
Record name 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721968-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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